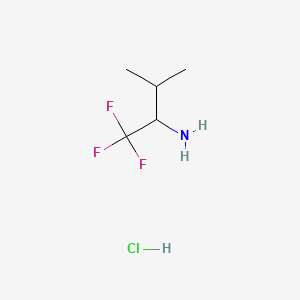

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1389320-34-6 . It has a molecular weight of 177.6 . The compound is stored at 4 degrees Celsius and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride . The InChI code for this compound is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.6 . It is a powder and is stored at 4 degrees Celsius .Scientific Research Applications

Adsorption and Removal of Perfluorinated Compounds

Research has highlighted the effectiveness of adsorbents with amine groups in capturing PFCs from aquatic environments, suggesting a potential application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in environmental remediation efforts. These compounds interact through mechanisms such as electrostatic interaction, hydrophobic interaction, and ligand exchange, which are crucial for removing toxic PFCs from water or wastewater, thereby affecting their distribution and fate in aquatic environments (Du et al., 2014). Similarly, amine-containing sorbents have been identified as promising materials for the efficient removal of PFCs, owing to their interaction through electrostatic and hydrophobic interactions, as well as the morphology of the sorbent material (Ateia et al., 2019).

Catalysis and Organic Synthesis

Fluorinated compounds play a crucial role in catalysis and the synthesis of organic molecules. Their unique properties, such as strong electron-withdrawing effects, make them valuable intermediates in various metal-catalyzed reactions. Research on perfluoroalkane-sulfonates, for example, demonstrates the advantages of using these fluorinated substances over traditional reagents in reactions like Heck, Suzuki, and Sonogashira couplings, highlighting their potential for laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Electrofluorination Process

The electrofluorination process of organic compounds, including those containing amine groups, has been studied for its industrial applications. This process involves the anodic oxidation of organic molecules to form fluorinated compounds, suggesting a potential area of application for this compound in the synthesis of fluorinated materials (Gambaretto et al., 1982).

Safety and Hazards

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZKNFDWWBZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677567 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-44-5 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]-3-(2-](/img/no-structure.png)

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)